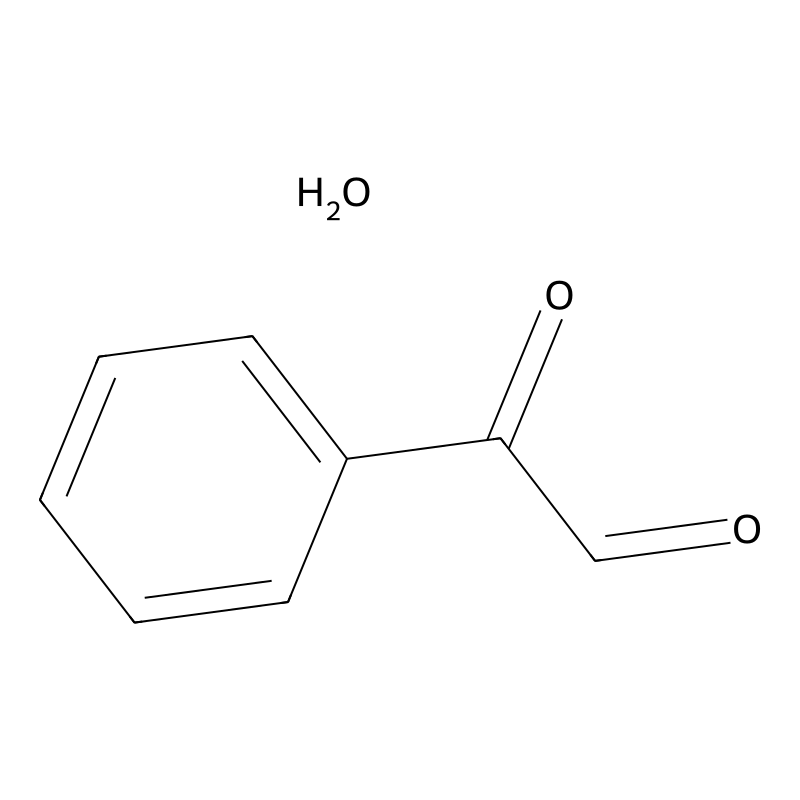

Phenylglyoxal monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenylglyoxal monohydrate is the stable, solid form of phenylglyoxal, an α-ketoaldehyde containing both an aldehyde and a ketone. It serves as a key reagent for the specific chemical modification of arginine residues in proteins, enabling studies of protein structure and function. Additionally, its dual carbonyl reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, which are important in medicinal chemistry. Unlike its anhydrous counterpart, which is a liquid prone to polymerization, the monohydrate form offers superior handling and stability.

References

- [1] Takahashi, K. The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402 (1977).

- [2] Phenylglyoxal. Wikipedia.

- [3] Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of agricultural and food chemistry, 63(46), 10192-10198 (2015).

- [4] Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). National Toxicology Program (1994).

- [5] Das, B., et al. An effective iodine-catalyzed method for the synthesis of quinoxalines by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Synthesis, 2006(15), 2515-2518 (2006).

- [6] Arylglyoxals in Multicomponent Reactions. SynOpen, 4(1), 59-71 (2020).

Substituting Phenylglyoxal monohydrate with its anhydrous form or with simpler α-ketoaldehydes like methylglyoxal or glyoxal introduces significant practical and performance-based trade-offs. The anhydrous form is a liquid that readily polymerizes upon standing, complicating storage, handling, and accurate dispensing, whereas the monohydrate is a stable, crystalline solid. This physical difference is critical for ensuring stoichiometric accuracy and reproducibility in both synthetic and biochemical protocols. Furthermore, simpler substitutes such as methylglyoxal and glyoxal lack the phenyl group, which imparts higher specificity in targeting arginine residues over other amino acids like lysine. These substitutes also form less stable adducts with arginine, making them unsuitable for applications requiring permanent modification. Therefore, for applications demanding handling precision, stability, and high specificity, the monohydrate is the required form.

References

- [1] Takahashi, K. The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 403-414 (1977).

- [2] Phenylglyoxal. Wikipedia.

- [3] Structural Relationships between Hydrates and Anhydrous Crystals. University of Manchester Thesis (2020).

- [4] Oussama Kheireddine Nehar. Significance between anhydrous and hydrated compounds? ResearchGate (2019).

- [5] Arylglyoxals in Multicomponent Reactions. SynOpen, 4(1), 59-71 (2020).

Superior Physical Form for Handling, Stability, and Stoichiometric Precision

Phenylglyoxal monohydrate is supplied as a stable, white crystalline solid, which is easily weighed and handled under standard laboratory conditions. In contrast, anhydrous phenylglyoxal is a yellow liquid that is known to polymerize upon standing, which can lead to inaccurate measurements and reagent degradation over time. This difference in physical state is a primary driver for procuring the monohydrate form to ensure process reproducibility and material longevity.

| Evidence Dimension | Physical State and Stability |

| Target Compound Data | Stable, crystalline solid (monohydrate) |

| Comparator Or Baseline | Yellow liquid, prone to polymerization (anhydrous form) |

| Quantified Difference | Qualitative but critical: Solid vs. unstable liquid |

| Conditions | Standard laboratory storage and handling |

The solid form of the monohydrate prevents polymerization and allows for precise, repeatable weighing, which is critical for reliable reaction stoichiometry and avoiding failed experiments.

Higher Specificity for Arginine Modification Compared to Simpler Glyoxals

In the chemical modification of amino acids, phenylglyoxal (PGO) demonstrates higher specificity for the guanidinium group of arginine compared to other reactive residues. Studies comparing related reagents show that while PGO, methylglyoxal (MGO), and glyoxal (GO) are similarly reactive towards arginine, PGO is significantly less reactive with the ε-amino group of lysine than MGO and GO. This selectivity is crucial for accurately probing the function of arginine residues without confounding side-reactions.

| Evidence Dimension | Reactivity with Lysine ε-amino group |

| Target Compound Data | Much less reactive (Phenylglyoxal) |

| Comparator Or Baseline | Significantly more reactive (Methylglyoxal and Glyoxal) |

| Quantified Difference | Qualitative but significant difference in side-reactivity |

| Conditions | Mild pH at 25°C |

For biochemists studying protein function, using a reagent that selectively targets arginine while minimizing off-target modifications to lysine is essential for unambiguous data interpretation.

Established Precursor for High-Yield Quinoxaline Synthesis

Phenylglyoxal monohydrate is a well-established dicarbonyl component for synthesizing quinoxaline derivatives, a class of heterocycles with significant pharmacological activity. In a model reaction with o-phenylenediamine, using phenylglyoxal monohydrate under microwave-assisted, iodine-catalyzed conditions in an EtOH/H2O solvent system resulted in a 95% yield of the corresponding quinoxaline product in just 2 minutes. The use of the stable monohydrate ensures the dicarbonyl reactant is pure and reactive, contributing to high-yield, rapid, and efficient synthetic protocols.

| Evidence Dimension | Product Yield |

| Target Compound Data | 95% |

| Comparator Or Baseline | 82% (in pure Ethanol), 85% (in pure water) |

| Quantified Difference | 10-13% higher yield compared to single-solvent systems |

| Conditions | Microwave irradiation, 5 mol% I2 catalyst, o-phenylenediamine, 2 min reaction time |

For synthetic and medicinal chemists, maximizing yield and reducing reaction time are critical; using the stable monohydrate form as a precursor facilitates efficient, high-throughput synthesis of valuable heterocyclic scaffolds.

Biochemical Research: Probing Arginine Residue Function in Proteins

For researchers investigating enzyme mechanisms or protein-ligand interactions, the high specificity of phenylglyoxal for arginine is essential. The monohydrate's solid form ensures accurate preparation of reagent solutions, leading to reproducible modification levels needed to correlate changes in protein function with the number of modified arginine residues.

Medicinal Chemistry: Efficient Synthesis of Quinoxaline Scaffolds

In drug discovery, the rapid and high-yield synthesis of compound libraries is paramount. Phenylglyoxal monohydrate serves as a reliable and stable precursor for the one-pot synthesis of quinoxalines, which are scaffolds for various therapeutic agents. Its stability and reactivity profile make it ideal for streamlined, efficient reaction protocols suitable for library generation.

Organic Synthesis: Versatile Building Block for N-Heterocycles

Beyond quinoxalines, the dual carbonyl reactivity of phenylglyoxal makes it a valuable synthon for a wide range of N-heterocyclic compounds. The superior handling properties of the monohydrate form make it a preferred starting material for multi-step syntheses where precursor stability and purity are critical for the overall process yield and success.

References

- [1] Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of agricultural and food chemistry, 63(46), 10192-10198 (2015).

- [2] Pilati, T., et al. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. European Journal of Biochemistry, 167(2), 393-399 (1987).

- [3] Arylglyoxals in Multicomponent Reactions. SynOpen, 4(1), 59-71 (2020).

- [4] Dar, A. A., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4939 (2021).